Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
Brand Name: Vulcanchem
CAS No.: 28791-69-7
VCID: VC20418892
InChI: InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)
SMILES:
Molecular Formula: C34H69NO3
Molecular Weight: 539.9 g/mol

Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-

CAS No.: 28791-69-7

Cat. No.: VC20418892

Molecular Formula: C34H69NO3

Molecular Weight: 539.9 g/mol

* For research use only. Not for human or veterinary use.

Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- - 28791-69-7

Specification

CAS No. 28791-69-7
Molecular Formula C34H69NO3
Molecular Weight 539.9 g/mol
IUPAC Name N-(1,3-dihydroxyoctadecan-2-yl)hexadecanamide
Standard InChI InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)
Standard InChI Key GCGTXOVNNFGTPQ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a hexadecanamide backbone linked to a heptadecyl chain substituted with hydroxyl and hydroxymethyl groups at positions 1 and 2, respectively. The IUPAC name, N-(1,3-dihydroxyoctadecan-2-yl)hexadecanamide, reflects this arrangement. Key structural attributes include:

  • Hydrophobic tail: A 16-carbon acyl chain (hexadecanoyl group).

  • Hydrophilic head: Two hydroxyl groups and one hydroxymethyl group on the heptadecyl moiety.

This amphiphilic structure facilitates membrane interactions, making it relevant to lipid bilayer studies .

Stereochemical Considerations

The compound exhibits two defined stereocenters, as evidenced by its InChIKey (GCGTXOVNNFGTP) and SMILES notation. Computational descriptors from PubChem indicate a Defined Atom Stereocenter Count of 2, underscoring the importance of stereochemistry in its biological activity .

Table 1: Key Structural and Computational Properties

PropertyValueSource
Molecular FormulaC₃₄H₆₉NO₃
Molecular Weight539.9 g/mol
XLogP38.0
Hydrogen Bond Donors3
Rotatable Bonds21
Topological Polar SA69.6 Ų

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves coupling hexadecanoyl chloride with 2-hydroxy-1-(hydroxymethyl)heptadecane in the presence of a base such as triethylamine. Key steps include:

  • Activation: The acyl chloride reacts with the amine group of the heptadecane derivative.

  • Purification: Column chromatography isolates the product, achieving >99% purity .

Solvents like dichloromethane or tetrahydrofuran enhance reaction efficiency, while controlled temperatures (20–25°C) prevent side reactions.

Chemical Reactions

  • Hydrolysis: Under acidic or basic conditions, the amide bond cleaves to yield hexadecanoic acid and the corresponding amine.

  • Esterification: The hydroxyl groups can undergo esterification with acyl chlorides, modifying solubility for targeted applications .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) data for analogous compounds (e.g., β-monopalmitin) show melting points near 60–65°C, suggesting similar thermal behavior .

Biological Activities and Mechanisms

Membrane Interactions

The amphiphilic structure enables insertion into lipid bilayers, modulating membrane fluidity. Studies on similar ceramide derivatives indicate roles in apoptosis and lipid raft formation .

Signaling Pathways

Preliminary evidence suggests interactions with Toll-like receptors (TLRs) and G-protein-coupled receptors (GPCRs), potentially influencing inflammatory responses .

Table 2: Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey DifferencesBiological Role
R-Palmitoyl-(1-methyl) EthanolamideC₁₉H₃₉NO₂Shorter chain, fewer hydroxyl groupsEndocannabinoid signaling
2-Hydroxyhexadecanoyl-D-erythro-dihydrosphingosineC₃₄H₆₉NO₄Additional hydroxyl groupCeramide-mediated apoptosis

Challenges and Future Directions

Despite its promise, challenges include:

  • Synthetic Complexity: Multi-step synthesis and purification hinder large-scale production.

  • Biological Data Gaps: Limited in vivo studies necessitate further pharmacokinetic and toxicity profiling.

Future research should prioritize structure-activity relationship (SAR) studies to optimize bioactivity and explore hybrid derivatives for targeted therapies.

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